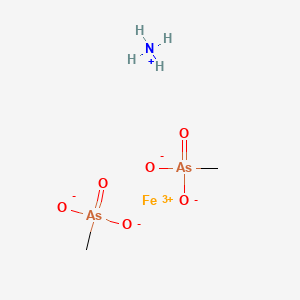
2-(4-Bromopyridin-2-YL)ethanol
説明
“2-(4-Bromopyridin-2-YL)ethanol” is a chemical compound with the molecular formula C6H6BrNO . It is a white to pale reddish-yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromopyridin-2-YL)ethanol” consists of a pyridine ring with a bromine atom at the 4th position and an ethanol group at the 2nd position .Physical And Chemical Properties Analysis
“2-(4-Bromopyridin-2-YL)ethanol” is a white to pale reddish-yellow to orange to brown solid or liquid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Pyridylcarbene Formation
In the study of pyridylcarbene formation, 2-(4-Bromopyridin-2-yl)ethanol is noted as a product of the decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, indicating its relevance in the formation of pyridylcarbene intermediates (Abarca, Ballesteros, & Blanco, 2006).
Heteroligand Cu(II) Complexes
This compound has been referenced in the study of heteroligand Cu(II) complexes with 2-halogenopyridines, highlighting its potential use in crystal structure analysis and non-covalent halogen interactions (Adonin et al., 2020).
Polymerization Processes
It is also involved in atom transfer radical dispersion polymerization processes, suggesting its utility in the synthesis of functional core micelles and block copolymers (Wan & Pan, 2007).
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for methacrylic acid, which can be removed chemically or thermally after polymerization (Elladiou & Patrickios, 2012).
Chemoenzymatic Synthesis
The compound is also mentioned in the context of lipase-catalyzed asymmetric acylation, which is significant in the chemoenzymatic synthesis of furan-based alcohols (Hara et al., 2013).
Reactivity with Ammonia
Another study investigates its reactivity with ammonia in different solvents, providing insight into substitution reactions in halogeno-derivatives of pyridine (Hertog & Jouwersma, 2010).
Nanoparticle Encapsulation
It has been used in the preparation and characterization of water-soluble pyrazole-based nanoparticles via dendrimer encapsulation, indicating its potential in developing water-soluble formulations for bioactive pyrazole derivatives (Alfei et al., 2021).
将来の方向性
The future directions of “2-(4-Bromopyridin-2-YL)ethanol” could involve its use in the synthesis of other chemical compounds. Pyridine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities . Therefore, “2-(4-Bromopyridin-2-YL)ethanol” could potentially be used in the development of new drugs or materials.
特性
IUPAC Name |
2-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVIXZARNNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628581 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyridin-2-YL)ethanol | |
CAS RN |
98280-12-7 | |
| Record name | 2-(4-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



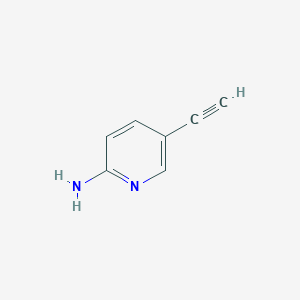
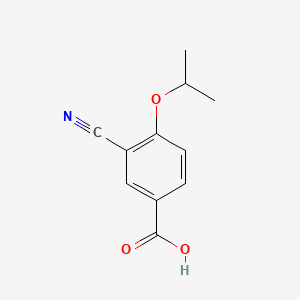
![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)

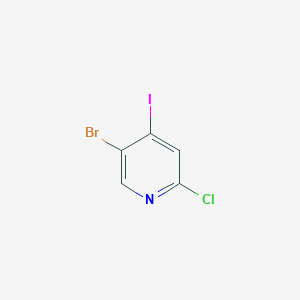
![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
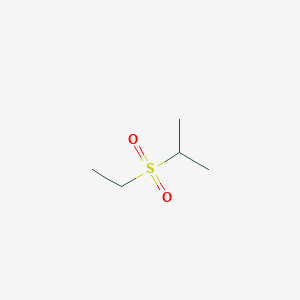



![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)
